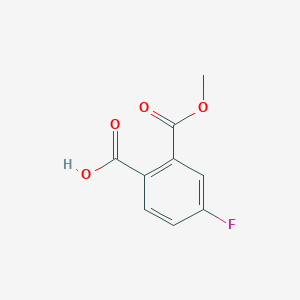

4-Fluoro-2-(methoxycarbonyl)benzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Fluoro-2-(methoxycarbonyl)benzoic acid is an organic compound with the molecular formula C9H7FO4. It is a derivative of benzoic acid, where the hydrogen atom at the 4-position is replaced by a fluorine atom, and the hydrogen atom of the carboxyl group is replaced by a methoxycarbonyl group. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-2-(methoxycarbonyl)benzoic acid typically involves the esterification of 4-fluorobenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the starting material to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction parameters and higher yields. Additionally, the use of alternative catalysts and solvents can further optimize the process .

Analyse Des Réactions Chimiques

Types of Reactions

4-Fluoro-2-(methoxycarbonyl)benzoic acid undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Esterification: The carboxyl group can be esterified with alcohols to form esters.

Reduction: The compound can be reduced to form the corresponding alcohol.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

Esterification: Methanol and sulfuric acid are typical reagents for esterification.

Major Products Formed

Substitution: Products depend on the nucleophile used, such as 4-amino-2-(methoxycarbonyl)benzoic acid when using ammonia.

Esterification: Methyl 4-fluoro-2-(methoxycarbonyl)benzoate.

Reduction: 4-Fluoro-2-(hydroxymethyl)benzoic acid.

Applications De Recherche Scientifique

Organic Synthesis

Role as an Intermediate

4-Fluoro-2-(methoxycarbonyl)benzoic acid serves as a crucial intermediate in the synthesis of various organic compounds. Its reactivity allows it to participate in multiple chemical transformations, making it valuable in the production of pharmaceuticals and agrochemicals.

Common Reactions

- Esterification : The carboxylic acid group can be converted into esters using alcohols, which is essential for creating various derivatives.

- Nucleophilic Substitution : The fluorine atom can be replaced with other nucleophiles, leading to the formation of new compounds with different functional groups.

- Reduction : The compound can be reduced to yield alcohol derivatives, broadening its utility in synthetic chemistry.

Pharmaceutical Applications

Drug Development

The compound has been explored for its potential in drug development, particularly as a precursor for synthesizing novel pharmacological agents. It has been linked to the creation of retinoid-X-receptor antagonists and agonists that show promise in treating obesity, diabetes, and certain types of cancer.

Case Study: Retinoid-X-Receptor Modulators

Recent studies have highlighted the use of this compound in synthesizing diazepinylbenzoic acid derivatives. These compounds have demonstrated activity against retinoid-X-receptors, indicating their potential as therapeutic agents for metabolic disorders and malignancies .

Material Science

Polymer Synthesis

In material science, this compound is utilized in synthesizing polymers with specific properties. Its ability to modify polymer characteristics makes it suitable for developing materials used in coatings, adhesives, and other industrial applications.

Mécanisme D'action

The mechanism of action of 4-Fluoro-2-(methoxycarbonyl)benzoic acid depends on its specific application. In pharmaceuticals, it may act by inhibiting specific enzymes or binding to receptors, thereby modulating biological pathways. The fluorine atom can enhance the compound’s binding affinity and selectivity for its target .

Comparaison Avec Des Composés Similaires

Similar Compounds

4-Fluorobenzoic acid: Lacks the methoxycarbonyl group, making it less versatile in certain reactions.

2-Fluoro-4-(methoxycarbonyl)phenylboronic acid: Similar structure but contains a boronic acid group, which makes it useful in Suzuki-Miyaura coupling reactions.

Uniqueness

4-Fluoro-2-(methoxycarbonyl)benzoic acid is unique due to the presence of both a fluorine atom and a methoxycarbonyl group. This combination allows for a wide range of chemical modifications and applications, particularly in the synthesis of complex organic molecules .

Activité Biologique

4-Fluoro-2-(methoxycarbonyl)benzoic acid, also known as 2-fluoro-4-(methoxycarbonyl)benzoic acid, is an aromatic compound with significant potential in medicinal chemistry. This article delves into its biological activities, synthesis, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features a benzene ring substituted with a fluorine atom and a methoxycarbonyl group. Its molecular formula is C10H9FO3, with a molecular weight of approximately 198.15 g/mol. The presence of these functional groups contributes to its unique chemical reactivity and biological interactions.

Research indicates that this compound and its derivatives exhibit activity as retinoid-X-receptor (RXR) modulators. These compounds can act as both antagonists and agonists, influencing gene expression pathways related to metabolism, cell proliferation, and apoptosis. Specifically, they have been investigated for their roles in:

- Anti-obesity Treatments : RXR antagonists derived from this compound have shown promise in modulating pathways involved in fat storage and energy expenditure .

- Cancer Therapy : Certain analogs have been identified as potential RXR agonists, which may aid in the treatment of various cancers by promoting apoptosis in malignant cells .

In Vitro Studies

In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cell lines, including the human lung cancer cell line A549. The compound's ability to modulate RXR activity suggests its potential as a therapeutic agent in oncology .

Synthesis of this compound

The synthesis typically involves several steps, including:

- Fluorination : Introduction of the fluorine atom onto the benzoic acid structure.

- Methoxycarbonylation : Addition of the methoxycarbonyl group to enhance solubility and biological activity.

These synthetic routes are crucial for developing analogs with improved pharmacological profiles.

Table 1: Summary of Biological Activities

Applications and Future Directions

The applications of this compound extend into various fields, including:

- Pharmaceutical Development : As a lead compound for developing RXR modulators for obesity and cancer treatments.

- Agrochemicals : Potential use in agricultural applications due to its chemical properties.

Future research should focus on optimizing the synthesis of derivatives to enhance selectivity and efficacy against specific biological targets.

Propriétés

IUPAC Name |

4-fluoro-2-methoxycarbonylbenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FO4/c1-14-9(13)7-4-5(10)2-3-6(7)8(11)12/h2-4H,1H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTIWMKBSVIQNNL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.